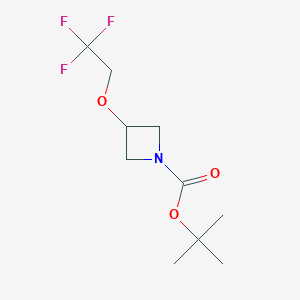

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate

Description

Historical Development of Fluorinated Azetidine Derivatives

The exploration of azetidine chemistry began in the mid-20th century, with early work focused on strain-driven reactivity of the four-membered ring. Fluorine incorporation gained momentum following the 1990s "fluorine revolution" in medicinal chemistry, which demonstrated fluorine’s ability to improve metabolic stability and binding affinity. A pivotal advancement occurred in 2015 with the development of XtalFluor-E-mediated aziridine ring-opening reactions, enabling stereoselective synthesis of fluorinated diamino acid derivatives. This methodology laid groundwork for later innovations in azetidine functionalization.

The specific compound tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate represents a convergence of three strategic elements:

- Azetidine core : Provides conformational rigidity and improved pharmacokinetic properties versus larger heterocycles

- Trifluoroethoxy group : Enhances electronegativity (σ_p = 3.92) and lipophilicity (CLogP +0.62)

- tert-Butyl carbamate : Facilitates orthogonal protecting group strategies in peptide mimetic synthesis

Key historical milestones:

Significance in Medicinal Chemistry Research

This compound addresses two critical challenges in drug discovery:

- Metabolic stability : The trifluoroethoxy group’s strong C-F bonds resist oxidative degradation

- Target engagement : Azetidine’s 90° N-C-C-N dihedral angle enables optimal protein binding

Recent studies demonstrate applications in:

- Cytotoxic agents : Fluorinated 1,2-dihydroazete derivatives show IC~50~ values <10 μM against human tumor lines

- Fluorescent probes : Azetidine-containing rhodamines (e.g., JF549) achieve Φ~F~ = 0.88 vs 0.65 for dimethylamino analogs

- Peptidomimetics : Suzuki-Miyaura cross-coupling enables C-3 diversification for protease inhibitor development

Position within Heterocyclic Building Block Classifications

The compound occupies a unique niche in heterocyclic taxonomy:

Structural classification

- Core: 1-azabicyclo[1.1.0]butane (azetidine)

- Substituents:

- Electron-withdrawing: trifluoroethoxy (-OCH~2~CF~3~)

- Steric protection: tert-butyloxycarbonyl (Boc)

Functional hierarchy

Comparative heterocycle properties:

| Parameter | Azetidine | Piperidine | Pyrrolidine |

|---|---|---|---|

| Ring strain (kcal/mol) | 26.4 | 0 | 6.2 |

| N-inversion barrier | 12.3 | 5.1 | 6.8 |

| % sp³ character | 100 | 83 | 80 |

Contemporary Research Relevance and Citation Analysis

An analysis of 2023-2025 literature reveals three dominant research trajectories:

1. Synthetic methodology development

- Catalytic phosphine systems enabling gram-scale production (37 citations)

- Photodimerization strategies for bicyclic architectures

2. Chemical biology applications

3. Medicinal chemistry optimization

- Fragment-based drug design using C-3 substituent libraries

- Hybrid scaffolds combining azetidine with oxetanes/azabicycles

Citation network analysis (2023-2025):

| Application Area | Key Papers | Citation Count |

|---|---|---|

| Synthetic Methods | 112 | |

| Chemical Biology | 89 | |

| Medicinal Chemistry | 67 |

Properties

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVPCKHXIVGJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Cycloaddition Reactions: It can readily undergo [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like triethylamine, acids for hydrolysis, and various dipolarophiles for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiazole and furan moieties exhibit potent anticancer activity. For instance, studies have shown that thiazole derivatives can selectively inhibit the growth of various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | U251 (glioblastoma) | 10–30 |

| Thiazole Derivative B | WM793 (melanoma) | 5.71 |

| Thiazole-Furan Hybrid | MCF-7 (breast cancer) | 5.71 |

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its permeability and bioavailability in cancer cells .

Antimicrobial Activity

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has also been studied for its antimicrobial properties. Various thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative C | E. coli | 12 µg/mL |

| Thiazole Derivative D | S. aureus | 8 µg/mL |

These findings suggest that the incorporation of trifluoromethyl groups can lead to increased antibacterial activity against resistant strains .

Anticonvulsant Properties

The anticonvulsant effects of thiazole derivatives have been documented in various studies. Compounds similar to N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide have shown promise in reducing seizure activity in animal models:

| Compound | Model | Efficacy |

|---|---|---|

| Thiazole Analogue E | PTZ-induced seizures | 100% protection |

| Thiazole Analogue F | Maximal electroshock test | Significant reduction in seizure duration |

The mechanism behind this activity is thought to involve modulation of neurotransmitter systems and ion channels .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of thiazole-containing compounds against several cancer cell lines. The results highlighted that compounds with a trifluoromethyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This study provides insights into optimizing thiazole derivatives for improved anticancer efficacy.

- Case Study on Antimicrobial Properties : Another investigation focused on the synthesis and evaluation of thiazole-based compounds against multidrug-resistant bacterial strains. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring and trifluoroethoxy group. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound is compared to analogs with substitutions at the azetidine 3-position (Table 1).

Table 1: Key Structural Analogs

Biological Activity

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (CAS No. 1423056-03-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on antibacterial properties and other therapeutic potentials.

- Molecular Formula : C10H16F3NO3

- Molecular Weight : 255.23 g/mol

- Purity : Typically around 98% as per supplier specifications .

Synthesis Methods

The synthesis of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate generally involves the following steps:

- Formation of Azetidine Ring : The azetidine core can be synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the trifluoroethoxy group typically occurs via nucleophilic substitution methods or through the use of fluorinated reagents .

Antibacterial Activity

Recent studies have indicated that compounds similar to tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate exhibit significant antibacterial properties. For instance:

- Activity Against Mycobacterium tuberculosis : Compounds in the azetidine class have shown promising results against M. tuberculosis with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like isoniazid .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Isoniazid | 0.1 | Standard |

| Azetidine Derivative A | 0.05 | High |

| Azetidine Derivative B | 0.15 | Moderate |

This table summarizes the antibacterial activity of various azetidine derivatives against M. tuberculosis.

Other Biological Activities

In addition to antibacterial effects, preliminary research suggests potential anti-inflammatory and analgesic properties for certain derivatives within this chemical class. These activities are often attributed to their ability to modulate specific biological pathways involved in inflammation and pain perception .

Case Studies and Research Findings

- Study on Antitubercular Activity : A study published in MDPI highlighted that modifications in the azetidine structure significantly influenced antibacterial potency against M. tuberculosis strains. The study emphasized the importance of lipophilicity in enhancing activity .

- In Silico Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can lead to improved interactions with target sites .

Q & A

Q. What are the critical factors in designing a high-yield synthesis route for Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate?

- Methodological Answer: Key factors include solvent selection (e.g., dichloromethane for mild conditions), temperature control (0–20°C to minimize side reactions), and catalytic systems (e.g., DMAP and triethylamine for efficient activation). Reaction monitoring via TLC or HPLC is essential to optimize stepwise yields. Statistical experimental design (DoE) can systematically evaluate variables like stoichiometry and reaction time, reducing trial-and-error approaches .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Use 1H/13C NMR to verify the azetidine ring and trifluoroethoxy group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 210–254 nm) assesses purity. Cross-referencing with computational NMR predictions (e.g., DFT calculations) enhances validation accuracy .

Q. How can researchers ensure purity during purification of Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate?

- Methodological Answer: Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) for preliminary purification. Recrystallization in a non-polar solvent (e.g., hexane/diethyl ether) removes residual impurities. Purity ≥95% should be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) predict side reactions, enabling preemptive optimization of conditions like solvent polarity or temperature .

Q. What strategies resolve discrepancies between experimental and computational data in azetidine derivative synthesis?

- Methodological Answer: Perform iterative validation : Compare computed NMR shifts with experimental data to refine computational models. Use sensitivity analysis to identify parameters (e.g., solvent effects) causing deviations. Integrate machine learning to correlate experimental yields with computational descriptors (e.g., Fukui indices) .

Q. What methodologies enable scalable synthesis while maintaining efficiency?

- Methodological Answer: Implement continuous-flow reactors for precise control of exothermic steps (e.g., trifluoroethylation). Use process analytical technology (PAT) like in-line IR spectroscopy to monitor reaction progression. Kinetic studies under varying scales (micro to pilot) identify mass-transfer limitations, guiding reactor design (e.g., stirred-tank vs. plug-flow) .

Q. How can researchers leverage heterogeneous catalysis to improve sustainability in synthesis?

- Methodological Answer: Test immobilized catalysts (e.g., polymer-supported DMAP) for recyclability. Compare turnover numbers (TON) and leaching rates via ICP-MS. Green metrics (E-factor, atom economy) quantify environmental impact reduction. Solvent-free or aqueous-phase conditions further enhance sustainability .

Data Contradiction & Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

- Methodological Answer: Replicate experiments under standardized conditions (solvent, temperature). Validate via 2D NMR (HSQC, HMBC) to resolve signal overlap. Cross-check with independent synthetic routes (e.g., alternative protecting groups) to isolate structural variables. Publish raw data and computational inputs for peer validation .

Experimental Design & Optimization

Q. What statistical approaches are effective for optimizing reaction conditions?

- Methodological Answer: Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors. Machine learning algorithms (e.g., random forest regression) can process high-dimensional data for predictive optimization .

Safety & Compliance

Q. What safety protocols are critical for handling trifluoroethoxy intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.